Metoquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metoquinone, also known as mitoquinone mesylate, is a synthetic analogue of coenzyme Q10. It was first developed in New Zealand in the late 1990s. This compound is known for its antioxidant properties and has significantly improved bioavailability and mitochondrial penetration compared to coenzyme Q10 . This compound is widely sold as a dietary supplement and has shown potential in various medical applications .

Méthodes De Préparation

Metoquinone is synthesized by covalently attaching a ubiquinone derivative to a lipophilic triphenylphosphonium cation. This specific targeting to mitochondria is achieved through the lipophilic nature of the triphenylphosphonium cation . The synthetic route involves treating cells with this compound for 16 hours, followed by incubation with specific reagents to determine the effects on oxidative stress . Industrial production methods involve similar synthetic routes but on a larger scale to ensure high purity and yield.

Analyse Des Réactions Chimiques

Metoquinone undergoes various chemical reactions, including oxidation and reduction. It is known for its ability to undergo reversible oxido-reduction reactions, which are essential for its biological effects . Common reagents used in these reactions include superoxide anion and antimycin A . The major products formed from these reactions are reduced forms of this compound, which help in scavenging reactive oxygen species and protecting cells from oxidative damage .

Applications De Recherche Scientifique

Metoquinone has a wide range of scientific research applications. In chemistry, it is used as a mitochondria-targeted antioxidant to study oxidative stress and mitochondrial dysfunction . In biology and medicine, it has shown potential in treating conditions such as Parkinson’s disease, cardiovascular diseases, and liver inflammation . Recent studies have also demonstrated its antiviral activity against SARS-CoV-2 and its variants, making it a promising candidate for COVID-19 treatment . In the industry, this compound is used in dietary supplements to improve mitochondrial function and overall health .

Mécanisme D'action

Metoquinone exerts its effects by targeting mitochondria through covalent attachment to a lipophilic triphenylphosphonium cation . This targeting component directs the compound to the mitochondria, where it accumulates and exerts its antioxidant effects. The antioxidant component helps to prevent cell damage by scavenging reactive oxygen species and reducing oxidative stress . This compound also activates the Nrf2 pathway, increasing the expression of host defense proteins and enhancing cellular protection .

Comparaison Avec Des Composés Similaires

Metoquinone is unique due to its improved bioavailability and mitochondrial penetration compared to other antioxidants like coenzyme Q10 . Similar compounds include idebenone, nicotinamide mononucleotide, and pyrroloquinoline quinone . Another closely related compound is SKQ1, which also targets mitochondria and has similar antioxidant properties . this compound’s specific targeting to mitochondria and its ability to reduce oxidative stress more effectively make it a superior choice for various medical applications .

Propriétés

Numéro CAS |

622-91-3 |

|---|---|

Formule moléculaire |

C20H24N2O4 |

Poids moléculaire |

356.4 g/mol |

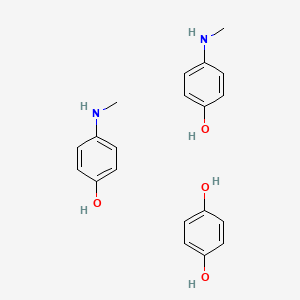

Nom IUPAC |

benzene-1,4-diol;4-(methylamino)phenol |

InChI |

InChI=1S/2C7H9NO.C6H6O2/c2*1-8-6-2-4-7(9)5-3-6;7-5-1-2-6(8)4-3-5/h2*2-5,8-9H,1H3;1-4,7-8H |

Clé InChI |

ICQFAQGXJAVDED-UHFFFAOYSA-N |

SMILES canonique |

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.C1=CC(=CC=C1O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)

![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)

![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)

![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)